molecular formula C10H9ClN2O2 B11879498 Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B11879498
M. Wt: 224.64 g/mol
InChI Key: HQJYDEOPSQFGLK-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazolo[1,5-a]pyridine core with a carboxylate ester at the second position and a chlorine substituent at the fourth position. The synthesis of this compound typically involves multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate under basic conditions, followed by chlorination and functional group modifications to enhance biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • IRAK4 Inhibition : Research indicates that compounds with similar structures can inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This inhibition can lead to reduced pro-inflammatory cytokine production .
  • PI3K Pathway Modulation : The compound may also affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival. Specific isoforms like PI3Kδ and PI3Kγ are particularly relevant in immune responses .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. For instance:

  • Inhibition of IL-6 Secretion : In vivo studies have shown that similar compounds can inhibit IL-6 secretion in a dose-dependent manner, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Potential

The compound's anticancer effects have been explored through various assays:

  • Cell Proliferation Inhibition : Studies involving cancer cell lines have indicated that derivatives of pyrazolo[1,5-a]pyridine can inhibit cell proliferation and induce apoptosis. For example, one study reported that specific analogs led to significant apoptosis induction in acute myelogenous leukemia (AML) models .

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeIC50 Value (nM)Reference
IRAK4 Inhibition110
IL-6 InhibitionDose-dependent
Cell ProliferationVariable

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3

InChI Key

HQJYDEOPSQFGLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C(C2=C1)Cl

Origin of Product

United States

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